![molecular formula C25H28N2O4S2 B5066038 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE](/img/structure/B5066038.png)
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE is an organic compound with a complex structure that includes aromatic rings, sulfonamide, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-methylphenylamine with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Formation of the thioether intermediate: This step involves the reaction of 4-methylphenylthiol with an appropriate alkylating agent to form the thioether intermediate.
Coupling of intermediates: The final step involves the coupling of the sulfonamide and thioether intermediates with an acetamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, sulfuric acid, halogens
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonamide and acetamide groups can interact with the active sites of enzymes, while the aromatic rings can participate in π-π interactions with receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)acetamide
- 2-(4-Methylsulfonylphenyl)ethanamine
- N-(4-Methoxyphenyl)acetamide
Uniqueness
2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonamide and thioether groups in the same molecule is relatively rare and can lead to unique interactions with biological targets and other molecules.
Properties
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S2/c1-19-4-8-21(9-5-19)27(33(29,30)24-14-10-22(31-3)11-15-24)18-25(28)26-16-17-32-23-12-6-20(2)7-13-23/h4-15H,16-18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIGVQHFSJEDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
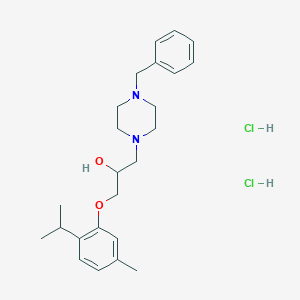
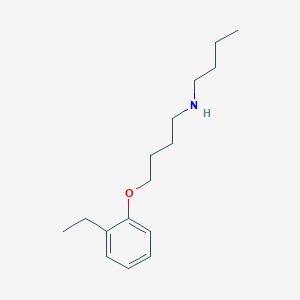
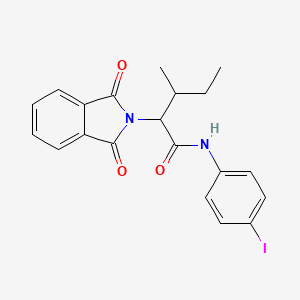
![2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride](/img/structure/B5065995.png)
![N-(2,5-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B5066001.png)
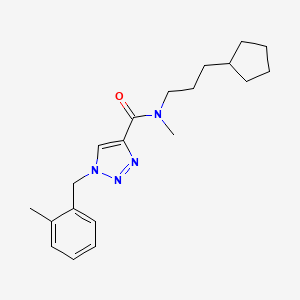
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066010.png)

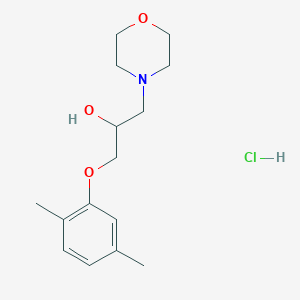
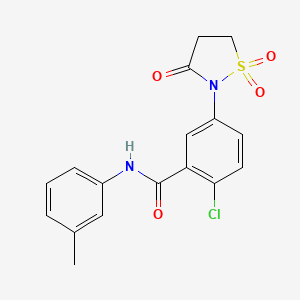
![N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B5066053.png)

![2-methoxy-N-[4-(4-nitrophenyl)phenyl]benzamide](/img/structure/B5066066.png)

